N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-7-8-14-13(9-11)15-18(16,17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWXPXBDWQXIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 4-Methylpyridin-2-amine
The most common method involves reacting 4-methylpyridin-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA). This nucleophilic substitution occurs under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Procedure :
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Dissolve 4-methylpyridin-2-amine (1.0 equiv) in dichloromethane (DCM).
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Add TEA (1.2 equiv) at 0°C to deprotonate the amine.
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Dropwise add methanesulfonyl chloride (1.1 equiv) and stir at room temperature for 12–16 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica chromatography.
Mechanism :
The amine attacks the electrophilic sulfur in methanesulfonyl chloride, displacing chloride. TEA neutralizes HCl, shifting equilibrium toward product formation.
Alternative Solvent Systems and Bases
Patents describe variations using tetrahydrofuran (THF) or ethyl acetate with inorganic bases like NaHCO₃. For example, NaBH₄-mediated reductions in methanol have been employed for intermediates.
Key Observations :
-
Solvent : DCM yields higher purity (>95%) than THF (88–90%) due to better solubility of byproducts.
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Base : TEA outperforms pyridine in preventing side reactions (e.g., over-sulfonylation).
Optimization Parameters
Stoichiometry and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methanesulfonyl chloride | 1.05–1.1 equiv | <1.0 equiv: Incomplete reaction; >1.2 equiv: Impurity formation |
| Temperature | 0°C → RT | Lower temps reduce hydrolysis |
| Reaction Time | 12–16 hrs | Shorter times lead to <70% conversion |
Purification Techniques
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Silica Chromatography : Elution with 30–50% ethyl acetate/hexane yields 80–85% purity.
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Recrystallization : Ethanol/water mixtures improve purity to >98% but reduce yield by 10–15%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.25 (d, J=5.1 Hz, 1H, Py-H), 3.15 (s, 3H, SO₂CH₃) | |
| LC-MS | [M+H]⁺ m/z 261.1 | |
| IR | 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) |
Challenges and Troubleshooting
Common Side Reactions
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Hydrolysis of Sulfonyl Chloride : Mitigated by anhydrous conditions and molecular sieves.
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Dimerization : Occurs at high concentrations; dilution to 0.1–0.5 M minimizes this.
Industrial-Scale Considerations
While lab-scale methods use batch reactors, continuous-flow systems could enhance safety and scalability for methanesulfonyl chloride handling .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, making it valuable in organic synthesis and materials science.
- Ligand in Coordination Chemistry : Due to its ability to form stable complexes with transition metals, it is utilized as a ligand in various coordination chemistry applications.
Biology
- Antibacterial Activity : Research indicates that N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide exhibits antibacterial properties against both gram-positive and gram-negative bacteria, positioning it as a potential candidate for new antimicrobial agents.
- Antifungal Properties : Preliminary studies suggest its efficacy against certain fungal strains, warranting further investigation into its antifungal mechanisms.
Medicine
- Drug Development : The compound is being explored for its potential therapeutic applications, particularly in drug development targeting microbial infections. Its mechanism of action may involve inhibiting specific enzymes or proteins crucial for microbial survival, thereby exerting its antimicrobial effects.
- Cancer Research : There are indications that this compound may also have anticancer properties, although detailed studies are required to elucidate its effectiveness and mechanism in cancer treatment.
Industry
- Agrochemical Applications : In the agrochemical sector, this compound is investigated for use as a herbicide, fungicide, and insecticide due to its effectiveness in controlling various agricultural pests .
- Synthesis of Specialty Chemicals : It is utilized in producing specialty chemicals and materials, contributing to advancements in industrial chemistry processes.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The compound can bind to the active site of enzymes, disrupting their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues in Agrochemical Research
Key Compounds :
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide (Compound 602)
- 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide (Compound 533)
| Parameter | N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide | Compound 602 | Compound 533 |
|---|---|---|---|
| Core Structure | Sulfonamide | Acetamide | Acetamide |
| Phenyl Substituents | Unsubstituted phenyl | 4-Cl, 3,5-dimethylphenoxy | 2,4-dichlorophenoxy |
| Functional Group | -SO₂-NH- | -NH-CO-O- | -NH-CO-O- |
| Molecular Weight | ~262.33 g/mol (calculated) | Not provided | Not provided |
| Biological Activity | Unknown (inferred auxin-like potential) | Synthetic auxin agonist | Synthetic auxin agonist |
Analysis :
- The target compound replaces the acetamide group in Compounds 602 and 533 with a sulfonamide, which is more electronegative and may enhance hydrogen-bonding interactions.
- The unsubstituted phenyl group in the target compound may reduce steric hindrance, favoring solubility but possibly lowering receptor affinity .
Sulfamoyl-Containing Derivatives
Key Compound :
- 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
| Parameter | This compound | Sulfamoyl Derivative |
|---|---|---|
| Core Structure | Phenylmethanesulfonamide | Phenylsulfamoyl-pentanamide |
| Substituents | 4-methylpyridin-2-yl | 1,3-dioxoisoindolinyl |
| Molecular Weight | ~262.33 g/mol | 493.53 g/mol |
| Synthesis Yield | Not provided | 83% |
| Elemental Analysis | Not provided | C:58.59%, H:4.81%, N:14.32% |
Analysis :
- The sulfamoyl derivative has a bulkier structure with a dioxoisoindolinyl group, contributing to its higher molecular weight (~493.53 g/mol). This likely reduces solubility compared to the target compound.
- The target’s simpler structure may offer advantages in synthetic scalability and metabolic stability.
Pharmacologically Complex Sulfonamides
Key Compound :
- N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
| Parameter | This compound | Complex Sulfonamide |
|---|---|---|
| Core Structure | Phenylmethanesulfonamide | Chromene-pyrazolo-pyrimidine |
| Substituents | 4-methylpyridine | Fluorophenyl, fluoro-chromene |
| Molecular Weight | ~262.33 g/mol | 603.0 g/mol |
| Melting Point | Not provided | 252–255°C |
| Synthetic Method | Not provided | Pd-catalyzed cross-coupling |
Analysis :
- The complex sulfonamide’s fluorinated aromatic systems and fused rings likely enhance binding affinity but reduce solubility.
- The target compound’s simplicity may facilitate derivatization for structure-activity relationship (SAR) studies, though it lacks the pharmacophoric elements seen in specialized inhibitors .
Biological Activity
N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a phenylmethanesulfonamide moiety, contributing to its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The presence of the methylpyridine and phenyl groups enhances its lipophilicity, which is essential for membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that the compound may exhibit:
- Antimicrobial Activity : Studies have shown that it can inhibit the growth of certain bacterial strains, likely through interference with essential enzymatic functions within microbial cells.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit key enzymes associated with disease processes. For instance, it has been shown to affect the activity of certain kinases involved in cancer cell signaling, leading to reduced cell viability and increased apoptosis rates.
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Target Enzyme/Pathway | Effect Observed |
|---|---|---|
| Antimicrobial | Various bacterial enzymes | Inhibition of growth |
| Anticancer | Kinases (e.g., PI5P4K) | Induction of apoptosis |
| Enzyme Inhibition | Specific metabolic pathways | Modulation of biochemical pathways |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µM. The mechanism was linked to the disruption of bacterial cell wall synthesis.
- Cancer Cell Line Testing : In experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited dose-dependent cytotoxicity. The compound was found to activate caspase pathways, indicating an apoptotic mechanism.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyridine ring or sulfonamide group can significantly alter the biological activity of the compound. For example, replacing the methyl group on the pyridine ring with larger substituents tends to decrease binding affinity for target enzymes, highlighting the importance of specific functional groups in maintaining activity.
Q & A
Basic: What are the common synthetic routes for preparing N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with sulfonylation of an aniline derivative followed by coupling with a substituted pyridine. A critical intermediate is 4-methylpyridin-2-amine , which reacts with a phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to form the sulfonamide bond . Reaction progress is monitored using thin-layer chromatography (TLC), and purification employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization often requires anhydrous conditions and inert atmospheres .
Advanced: How can regioselectivity challenges in the sulfonylation step be addressed during synthesis?
Regioselectivity issues arise due to competing nucleophilic sites on the pyridine ring. To mitigate this, sterically hindered bases (e.g., 2,6-lutidine) can direct sulfonylation to the desired nitrogen. Computational modeling (DFT calculations) of transition states helps predict reactive sites . Additionally, temperature-controlled reactions (0–5°C) minimize side reactions, as evidenced in analogous sulfonamide syntheses .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
1H/13C NMR confirms the sulfonamide linkage (δ 3.1–3.3 ppm for SO2NH) and aromatic protons (δ 6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 307.0872 for C14H15N2O2S). FT-IR identifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced: How is X-ray crystallography applied to resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction (employing SHELXL ) resolves bond angles and torsional strain in the sulfonamide group. For example, the dihedral angle between the pyridine and phenyl rings (critical for bioactivity) is determined to be ~45° in related structures . Twinning or disordered solvent molecules are addressed using PLATON’s SQUEEZE algorithm .
Basic: What in vitro assays are used to evaluate its potential biological activity?
Primary screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or resazurin-based). For sulfonamides, IC50 values are calculated using dose-response curves (GraphPad Prism). Positive controls (e.g., known kinase inhibitors) validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Modifications to the 4-methylpyridin-2-yl or phenylmethanesulfonyl groups are explored. For instance, replacing the methyl group with halogens (e.g., Cl or F) enhances metabolic stability, as shown in analogous pyridine-sulfonamide hybrids . Free-energy perturbation (FEP) simulations guide rational design by predicting binding affinities .
Basic: What solvents and conditions are optimal for recrystallization?
Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Slow cooling (1°C/min) minimizes solvent inclusion. For hygroscopic batches, acetonitrile/toluene mixtures are preferred .
Advanced: How are contradictions in bioactivity data between independent studies resolved?
Discrepancies (e.g., conflicting IC50 values) are investigated via assay standardization :
- Validating cell line authenticity (STR profiling).
- Controlling for solvent effects (DMSO ≤0.1% v/v).
- Replicating under identical pH and temperature conditions . Meta-analyses using Bayesian statistics identify outlier datasets .
Basic: What computational tools predict its physicochemical properties?
SwissADME estimates logP (~2.5), topological polar surface area (~75 Ų), and drug-likeness. Molinspiration predicts bioavailability scores, while pKa calculations (MarvinSketch) assess ionization states at physiological pH .
Advanced: How can impurity profiling during synthesis ensure batch-to-batch consistency?
HPLC-MS with a C18 column (gradient elution: 5–95% acetonitrile in 0.1% formic acid) detects sulfonic acid byproducts (<0.15% area). Dynamic light scattering (DLS) monitors aggregation in aqueous buffers, critical for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
